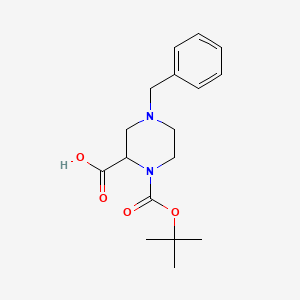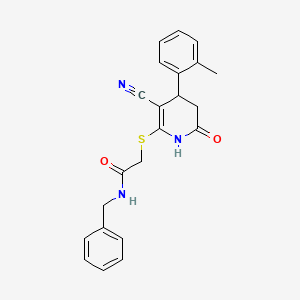
N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is an intriguing compound known for its multifaceted applications and unique chemical structure. It features a blend of aromatic and heterocyclic components, making it a subject of interest in various scientific fields, including chemistry, biology, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves several steps:
Formation of the Pyridine Ring: The initial step often involves the formation of the 1,4,5,6-tetrahydropyridine ring. This is achieved through a multi-component reaction involving a primary amine, a ketone, and a suitable aldehyde.
Introduction of the Cyano Group: A cyanation reaction introduces the cyano group at the 3-position of the pyridine ring. This is typically done using a suitable cyanating agent under basic conditions.
Acylation Reaction: The benzyl group is introduced through an acylation reaction involving benzyl chloride and a suitable base.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridine ring and the acetamide group. This is typically achieved through a nucleophilic substitution reaction with a thiol reagent.
Industrial Production Methods: Large-scale industrial production involves optimizing these synthetic routes to achieve high yields and purity. This often requires carefully controlled reaction conditions, the use of catalysts, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur and aromatic components. Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reduction reactions often target the cyano and ketone groups, reducing them to amines and alcohols, respectively. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the benzyl and aromatic rings. Electrophilic substitution with halogenating agents or nucleophilic substitution with thiolates are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), thiolates
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated aromatics, thiolated compounds
科学的研究の応用
The compound has garnered attention in various scientific fields:
Chemistry:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivities.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Pharmaceutical Research: Studied for its potential as a pharmacophore in drug development, particularly for neurodegenerative and inflammatory diseases.
Biological Probes: Employed in the design of fluorescent probes for cellular imaging and diagnostics.
Industry:
Agriculture: Investigated as a component in agrochemicals for pest control.
Dyes and Pigments: Utilized in the synthesis of high-performance dyes and pigments.
作用機序
The compound's mechanism of action is multi-faceted, involving several molecular targets and pathways:
Molecular Targets:
Enzymes: Inhibits specific enzymes involved in disease pathways, such as kinases and proteases.
Receptors: Binds to neurotransmitter receptors, modulating their activity.
Pathways Involved:
Signal Transduction: Modulates key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Gene Expression: Influences the expression of genes involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
N-benzyl-2-((3-cyano-6-oxo-1,2-dihydropyridin-2-yl)thio)acetamide
N-benzyl-2-((3-cyano-4-(o-tolyl)-1,2,5,6-tetrahydropyridin-2-yl)thio)acetamide
Comparison:
Structural Differences: Compared to the compound , similar compounds may have variations in the degree of hydrogenation of the pyridine ring or different substituents at the 4-position.
Unique Properties: The compound's unique combination of a cyano group, thioether linkage, and benzyl moiety provides distinct electronic and steric properties, affecting its reactivity and interaction with biological targets.
特性
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-7-5-6-10-17(15)18-11-20(26)25-22(19(18)12-23)28-14-21(27)24-13-16-8-3-2-4-9-16/h2-10,18H,11,13-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXRDCCSHGBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
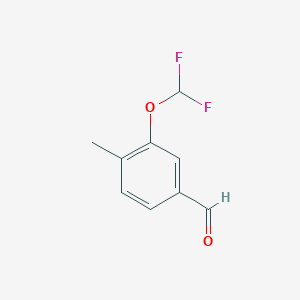
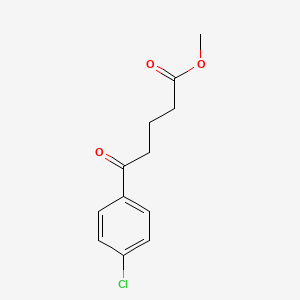
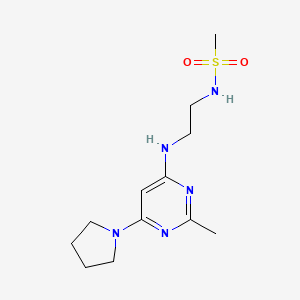
![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]carbamoyl}benzoate](/img/structure/B2963532.png)
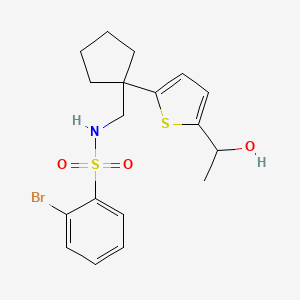
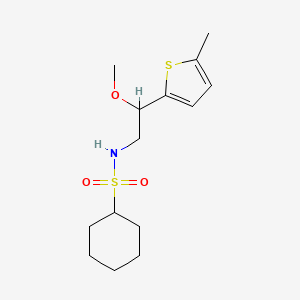
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
phenyl]ethylidene})amine](/img/structure/B2963538.png)
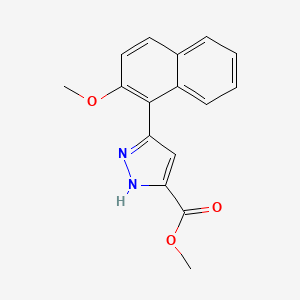
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)
![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B2963543.png)
